
5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-cyclopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized with various substituents to modulate its properties for specific applications.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-amino-1,2,4-triazoles through the reaction of hydrazonoyl hydrochlorides with carbodiimides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing cyclopropyl and diphenyl substituents in the reaction scheme.
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This structural feature could be similar in the compound of interest, with the cyclopropyl and diphenyl groups potentially influencing the overall molecular conformation and electronic distribution.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and its substituents. The papers provided do not detail specific reactions for this compound, but related compounds have been shown to undergo reactions such as heterocyclization with bifunctional reagents, leading to the formation of new heterocyclic structures . These reactions are important for the diversification of triazole-based compounds in drug discovery and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been measured, showing high decomposition temperatures . While the specific properties of this compound are not provided, similar analyses could be conducted to determine its thermal stability, density, and sensitivity to impact or friction, which are relevant for applications in materials science and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Triazole derivatives, including those with cyclopropyl and diphenyl groups, are synthesized through methods such as ruthenium-catalyzed cycloaddition and 1,3-dipolar cycloaddition reactions. These processes are pivotal for generating triazole-based scaffolds used in peptidomimetics and biologically active compounds, showcasing regiocontrolled cycloaddition and the preparation of amino acids for triazole-containing peptides (Ferrini et al., 2015); (Yen et al., 2016).
- Structural analysis of a similar triazole derivative, "5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," highlights the molecular geometry, including the orientation of the cyclopropyl and benzene rings, and crystal interactions forming infinite ribbons in the crystal structure, emphasizing the significance of molecular architecture in determining the compound's properties and potential applications (Pokhodylo et al., 2021).
Applications in Scientific Research
- Triazole derivatives have been explored for their potential in creating new materials, such as in the synthesis of ordered polymers. The direct polycondensation method, involving components like bis(4-nitrophenyl) isophthalate and piperazine, demonstrates the versatility of triazole compounds in polymer science, leading to materials with specific structural orders and potentially unique physical properties (Yu et al., 1999).
- The chemistry of triazole derivatives extends into the realm of biological activity, with studies investigating their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against primary pathogens, revealing moderate to good activities against various bacterial and fungal strains, showcasing the potential of triazole derivatives in antimicrobial research (Pokhodylo et al., 2021).
Mécanisme D'action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It is known that triazole compounds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Triazole compounds are known to have a broad range of therapeutic applications across scientific disciplines .
Pharmacokinetics
It is known that triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It is known that triazole compounds have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
It is known that the sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient can affect the environmental behavior of triazole compounds .
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopropyl-N,1-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(19-14-7-3-1-4-8-14)16-17(13-11-12-13)22(21-20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTACUZKVYAKIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



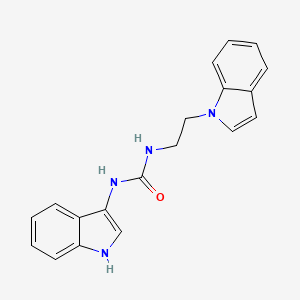


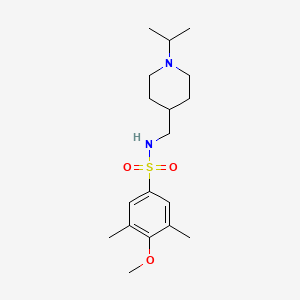
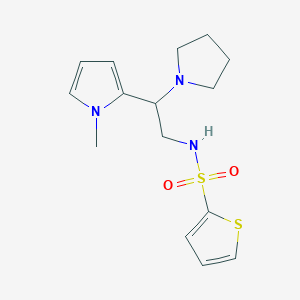

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
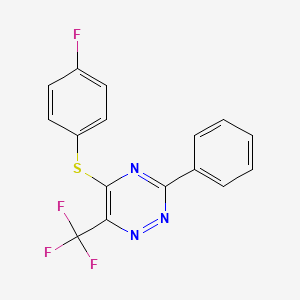
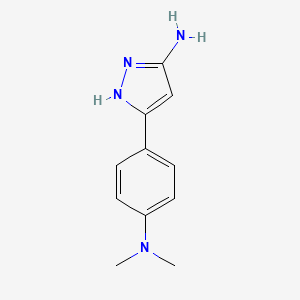
![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

